Cas no 17329-61-2 (Triethanolamine, stearic acid monoester, acetate salt)
17329-61-2 structure
Product Name:Triethanolamine, stearic acid monoester, acetate salt
Numero CAS:17329-61-2
MF:C26H53NO6
MW:475.702129125595
CID:176456
PubChem ID:87053
Update Time:2025-04-19
Triethanolamine, stearic acid monoester, acetate salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- Triethanolamine, stearic acid monoester, acetate salt
- acetic acid,2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate
- bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate
- STEARIC ACID 2-(BIS(2-HYDROXYETHYL)AMINO)ETHYL ESTE ACETATE
- 2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate acetate (1:1)
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
- EINECS 241-350-6
- octadecanoic acid,2-[bis(2-hydroxyethyl)amino]ethyl ester,acetate(1:1)
- Triethanolamine stearate acetate salt
- Octadecanoic acid, 2-(bis(2-hydroxyethyl)amino)ethyl ester, acetate (1:1)
- Octadecanoic acid, 2-(bis(2-hydroxyethyl)amino)ethyl ester, acetate (salt)
- acetic acid;2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate
- DTXSID50938349
- 17329-61-2
- Acetic acid--2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate (1/1)
-
- Inchi: 1S/C24H49NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h26-27H,2-23H2,1H3;1H3,(H,3,4)
- Chiave InChI: SKADIAAODVDROI-UHFFFAOYSA-N
- Sorrisi: O(CCN(CCO)CCO)C(CCCCCCCCCCCCCCCCC)=O.OC(C)=O
Proprietà calcolate
- Massa esatta: 475.38700
- Massa monoisotopica: 475.387
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 33
- Conta legami ruotabili: 24
- Complessità: 364
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 107A^2
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 529.2°Cat760mmHg
- Punto di infiammabilità: 273.9°C
- PSA: 111.33000
- LogP: 2.41680
Triethanolamine, stearic acid monoester, acetate salt Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
17329-61-2 (Triethanolamine, stearic acid monoester, acetate salt) Prodotti correlati
- 2494-56-6(Butyrylcholine iodide)
- 10369-83-2(2-Diethylaminoethyl Hexanoate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti